Benzathin-Benzylpenicillin

Übersicht

Beschreibung

Es handelt sich um ein β-Lactam-Antibiotikum, das zur Behandlung einer Vielzahl bakterieller Infektionen eingesetzt wird, darunter Streptokokken-Halsentzündung, Diphtherie, Syphilis und Framboesie . Diese Verbindung ist besonders wertvoll für ihre Fähigkeit, über einen längeren Zeitraum niedrige Konzentrationen von Penicillin G bereitzustellen, was sie zur Behandlung und Vorbeugung von Infektionen durch empfindliche Organismen wirksam macht .

Wissenschaftliche Forschungsanwendungen

Benzathin-Penicillin G hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung. In der Medizin wird es zur Behandlung bakterieller Infektionen und als prophylaktisches Mittel gegen rheumatisches Fieber eingesetzt . In der Chemie wird es hinsichtlich seiner Stabilität und Auflösungsfähigkeit untersucht, wenn es mit verschiedenen hydrophilen Trägern kombiniert wird . In der Biologie wird es verwendet, um die Mechanismen bakterieller Resistenz und die Pharmakokinetik lang wirkender Antibiotika zu verstehen . Industriell wird es bei der Formulierung von injizierbaren Antibiotika und bei der Entwicklung neuer Arzneimittelverabreichungssysteme eingesetzt .

Wirkmechanismus

Benzathin-Penicillin G entfaltet seine Wirkung, indem es die Synthese der bakteriellen Zellwand während der aktiven Vermehrung stört. Es hemmt die Biosynthese von Zellwand-Peptidoglycan, wodurch die Zellwand osmotisch instabil wird und zum Absterben der Bakterien führt . Die molekularen Ziele dieser Verbindung sind die Penicillin-bindenden Proteine (PBPs), die sich auf der bakteriellen Zellwand befinden .

Wirkmechanismus

Target of Action

Penicillin G Benzathine, also known as Benzathine Penicillin G (BPG), is a natural penicillin antibiotic . Its primary targets are penicillin-sensitive microorganisms . These microorganisms are primarily Gram-positive bacteria , including Streptococcus pneumoniae, groups A, B, C, and G streptococci, nonenterococcal group D streptococci, viridans group streptococci, and non-penicillinase producing staphylococcus .

Mode of Action

Penicillin G Benzathine exerts a bactericidal action against penicillin-sensitive microorganisms during the stage of active multiplication . It acts by interfering with bacterial cell wall synthesis . Specifically, it inhibits the biosynthesis of cell-wall peptidoglycan, which renders the cell wall osmotically unstable . This leads to cell wall death and the resultant bactericidal activity against susceptible bacteria .

Biochemical Pathways

The biochemical pathway affected by Penicillin G Benzathine is the cell wall synthesis pathway of bacteria . By inhibiting the biosynthesis of cell-wall peptidoglycan, the structural integrity of the bacterial cell wall is compromised, leading to cell death .

Pharmacokinetics

Penicillin G Benzathine has an extremely low solubility, and thus, the drug is slowly released from intramuscular injection sites . The drug is hydrolyzed to penicillin G . This combination of hydrolysis and slow absorption results in blood serum levels much lower but much more prolonged than other parenteral penicillins . The time to peak serum levels is within 12 to 24 hours . Serum levels are usually detectable for 1 to 4 weeks depending on the dose . Larger doses result in more sustained levels rather than higher levels .

Result of Action

The result of Penicillin G Benzathine’s action is the death of the bacterial cell . By inhibiting the biosynthesis of cell-wall peptidoglycan, the bacterial cell wall becomes osmotically unstable, leading to cell death . This makes Penicillin G Benzathine effective in treating infections caused by penicillin-sensitive microorganisms .

Action Environment

The action of Penicillin G Benzathine can be influenced by various environmental factors. For instance, the quality of the drug can impact its efficacy . Concerns over product quality and adverse reactions have impacted clinician confidence . Limited research exists to explain observed pharmacokinetic differences between brands of BPG . Future research should explore this gap in knowledge and pharmacokinetic differences between different populations to inform future dosing schedules .

Vorbereitungsmethoden

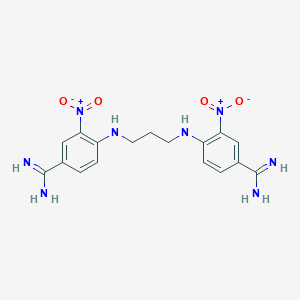

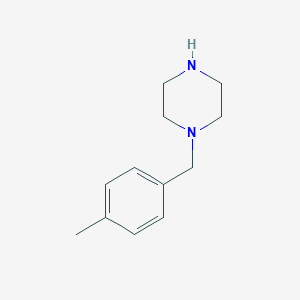

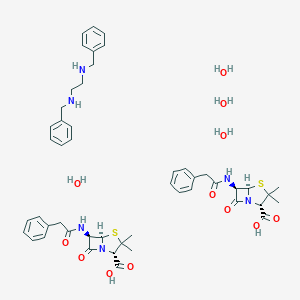

Benzathin-Penicillin G wird durch Reaktion von Dibenzylethylendiamin mit zwei Molekülen Penicillin G synthetisiert. Die chemische Bezeichnung für diese Verbindung lautet (2S, 5R, 6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptan-2-carbonsäure, Verbindung mit N,N'-Dibenzylethylendiamin (2:1), Tetrahydrat . Industrielle Produktionsmethoden beinhalten oft die Verwendung von hydrophilen Trägern, um die Auflösungsgeschwindigkeit des Arzneimittels zu verbessern, wie z. B. Polyvinylpyrrolidon (PVP-K30) und Hydroxypropylmethylcellulose (HPMC) .

Analyse Chemischer Reaktionen

Benzathin-Penicillin G unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse und Oxidation. Häufig verwendete Reagenzien in diesen Reaktionen sind Natriumhydroxid und Ether für Extraktionsprozesse . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Penicillin G und seine Abbauprodukte. Die Verbindung ist auch dafür bekannt, eine Depot am Injektionsort zu bilden und im Laufe der Zeit langsam Penicillin G freizusetzen .

Vergleich Mit ähnlichen Verbindungen

Benzathin-Penicillin G wird oft mit anderen Penicillin-Antibiotika wie Amoxicillin und Doxycyclin verglichen. Im Gegensatz zu Amoxicillin, einem Breitbandantibiotikum, ist Benzathin-Penicillin G ein schmalbandantibiotikum, das speziell gegen bestimmte grampositive Bakterien wirksam ist . Doxycyclin hingegen ist ein Tetracyclin-Antibiotikum mit einem breiteren Wirkungsspektrum, wird aber nicht typischerweise für die gleichen Arten von Infektionen wie Benzathin-Penicillin G verwendet . Das einzigartige Merkmal von Benzathin-Penicillin G ist seine Langzeitformulierung, die im Vergleich zu anderen Antibiotika eine weniger häufige Dosierung ermöglicht .

Ähnliche Verbindungen

- Amoxicillin

- Doxycyclin

- Penicillin V

- Penicillin G Procain

Benzathin-Penicillin G zeichnet sich durch seine verlängerte Wirkung und seinen spezifischen Einsatz bei der Behandlung und Vorbeugung von Infektionen durch empfindliche Organismen aus .

Eigenschaften

IUPAC Name |

N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H18N2O4S.C16H20N2.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;4*1H2/t2*11-,12+,14-;;;;;/m11...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDKTXGNSOORHA-CJHXQPGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H64N6O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194317 | |

| Record name | Penicillin G benzathine [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

981.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41372-02-5 | |

| Record name | Penicillin G benzathine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penicillin G benzathine [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penicillin G Benzathine,tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLIN G BENZATHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIT82F58GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

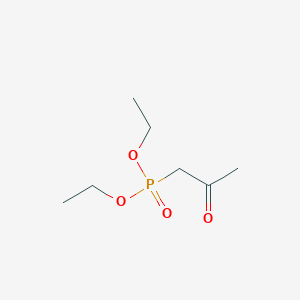

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

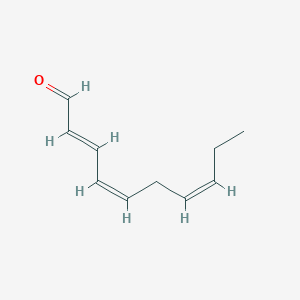

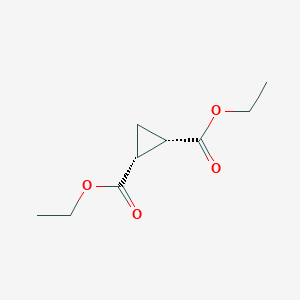

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)

![Imidazo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B148950.png)